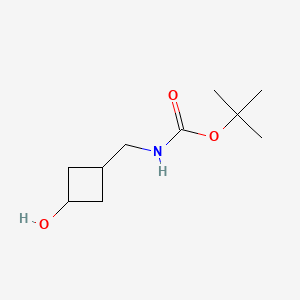

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Description

BenchChem offers high-quality tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3-hydroxycyclobutyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMQSMWUFXYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625552 | |

| Record name | tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167081-41-6 | |

| Record name | tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of tert-Butyl (3-hydroxycyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: Navigating Nomenclature and Identifying the Core Asset

In the landscape of contemporary medicinal chemistry, precision in molecular architecture is paramount. The title compound, tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, presents a nomenclature that could be interpreted in multiple ways. However, extensive analysis of chemical databases and scientific literature reveals that the most prominent and strategically vital building block in this class is tert-butyl (3-hydroxycyclobutyl)carbamate , bearing the CAS Number 154748-63-7 . This guide will focus on this key molecule, including its distinct stereoisomers, due to its documented importance and commercial availability.

This compound, where the 3-hydroxycyclobutyl moiety is directly attached to the carbamate nitrogen, represents a class of rigid, three-dimensional scaffolds that are increasingly sought after in drug design. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine while the hydroxyl group provides a reactive handle for further synthetic elaboration. This bifunctional nature makes it an invaluable asset for introducing constrained, sp³-rich fragments into complex molecular frameworks, a strategy often employed to enhance binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the causal reasoning behind its strategic deployment in drug development programs.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is foundational to its effective use. The key physicochemical characteristics and safety data for tert-butyl (3-hydroxycyclobutyl)carbamate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 154748-63-7 (unspecified stereochemistry) | [PubChem][1] |

| 389890-43-1 (cis-isomer) | [Synthonix][2], [Parchem][3] | |

| 389890-42-0 (trans-isomer) | [Biosynth][4] | |

| Molecular Formula | C₉H₁₇NO₃ | [PubChem][1] |

| Molecular Weight | 187.24 g/mol | [PubChem][1] |

| IUPAC Name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | [PubChem][1] |

| Appearance | White to off-white solid | [Echemi][5] |

| Melting Point | 117 °C (cis-isomer) | [Echemi][5] |

| Boiling Point | 303.7±31.0 °C (Predicted) | ChemicalBook |

| Density | 1.10±0.1 g/cm³ (Predicted) | ChemicalBook |

| XLogP3 | 0.9 | [PubChem][1] |

Table 2: Hazard and Safety Information

| Hazard Identification | GHS Classification and Precautionary Statements | Source(s) |

| Pictogram | GHS07 (Harmful/Irritant) | [Abovchem][6] |

| Signal Word | Warning | [Abovchem][6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [Abovchem][6], [PubChem][1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [Abovchem][6] |

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl (3-hydroxycyclobutyl)carbamate is a straightforward yet critical process, typically achieved through the N-protection of the corresponding aminocyclobutanol. The choice of the Boc group is deliberate; it is stable under a wide range of conditions but can be readily removed under acidic conditions, providing an essential orthogonal protection strategy in multi-step syntheses.

Experimental Protocol: N-Boc Protection of 3-Aminocyclobutanol

This protocol is a representative procedure for the synthesis of tert-butyl (3-hydroxycyclobutyl)carbamate from 3-aminocyclobutanol.

Objective: To protect the primary amine of 3-aminocyclobutanol with a tert-butyloxycarbonyl (Boc) group.

Reagents and Materials:

-

3-Aminocyclobutanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Solvent: Tetrahydrofuran (THF) and Water (or Dichloromethane)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 3-aminocyclobutanol hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq.) or sodium bicarbonate (2.5 eq.) portion-wise to neutralize the hydrochloride and to act as a base for the subsequent reaction. Stir for 10-15 minutes. Causality: The base is crucial to deprotonate the ammonium salt to the free amine, which is the active nucleophile required to attack the Boc anhydride.

-

Boc Anhydride Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF dropwise. Causality: Slow addition is maintained to control the exothermicity of the reaction and prevent side reactions.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Add water to the remaining aqueous residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ solution (to remove acidic impurities), and brine (to reduce the water content). Causality: This aqueous wash sequence ensures the removal of most impurities, simplifying the final purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel to afford the pure tert-butyl (3-hydroxycyclobutyl)carbamate.

Application in Drug Discovery: A Scaffold for "Escaping Flatland"

The over-reliance on flat, aromatic rings in drug design has led to challenges in achieving selectivity and favorable physicochemical properties. This has spurred a movement towards incorporating more three-dimensional, sp³-rich scaffolds. Cyclobutane rings, like the one in tert-butyl (3-hydroxycyclobutyl)carbamate, are ideal for this purpose. They serve as rigid, conformationally restricted bioisosteres for larger or more flexible groups, enabling chemists to precisely orient functional groups in three-dimensional space to optimize interactions with biological targets.

Case Study: Building Block for Janus Kinase (JAK) Inhibitors

A prominent application of this scaffold is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases like rheumatoid arthritis and atopic dermatitis. For instance, the synthesis of the FDA-approved JAK1 inhibitor abrocitinib utilizes a cyclobutyl carbamate derivative as a key starting material.[7]

The synthesis pathway illustrates the strategic value of tert-butyl (3-hydroxycyclobutyl)carbamate's precursor. The ketone of tert-butyl (3-oxocyclobutyl)carbamate is condensed with methylamine and then reduced.[7] The resulting amine is then coupled with a pyrimidine core. The cyclobutane unit serves as a rigid linker, positioning the substituents in a precise orientation for optimal binding to the JAK1 kinase domain.

The rationale for using the cyclobutyl moiety includes:

-

Structural Rigidity: It locks the conformation of the side chain, reducing the entropic penalty upon binding to the target protein.

-

Improved Physicochemical Properties: Moving away from flat aromatic systems can improve solubility and reduce metabolic liabilities.

-

Novelty and Patentability: The use of such scaffolds provides access to novel chemical space, which is critical for securing intellectual property.

Similarly, a related compound, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, has been synthesized as a key fragment for an investigational androgen receptor degrader, GDC-2992, highlighting the versatility of this structural motif across different therapeutic areas.[8]

Conclusion

tert-Butyl (3-hydroxycyclobutyl)carbamate (CAS 154748-63-7) and its isomers are more than just simple chemical building blocks; they are strategic tools for the modern medicinal chemist. Their well-defined three-dimensional structure, combined with the versatile Boc-protected amine and a reactive hydroxyl group, provides a robust platform for creating next-generation therapeutics. By enabling the exploration of non-flat chemical space, this scaffold helps to address key challenges in drug discovery, from improving selectivity and potency to enhancing pharmacokinetic profiles. As the demand for novel, sp³-rich molecules continues to grow, the importance of synthons like tert-butyl (3-hydroxycyclobutyl)carbamate in the drug development pipeline is set to increase significantly.

References

-

Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link]

-

PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1284249-30-4,tert-butyl 3-fluorocyclobutylcarbaMate. Retrieved from [Link]

-

Al-Salem, H. S., & El-Dahshan, A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 890. [Link]

-

Synthonix. (n.d.). cis-tert-Butyl 3-hydroxycyclobutylcarbamate. Retrieved from [Link]

Sources

- 1. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 389890-43-1 | cis-tert-Butyl 3-hydroxycyclobutylcarbamate [synthonix.com]

- 3. parchem.com [parchem.com]

- 4. trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 389890-42-0 | PQA89042 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7 - Abovchem [abovchem.com]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of successful therapeutic design. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide is dedicated to providing an in-depth technical examination of the solubility of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, a carbamate derivative of significant interest as a structural motif in medicinal chemistry.

While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a comprehensive roadmap for the research scientist. We will dissect the theoretical underpinnings of its expected solubility, provide a framework for its empirical determination, and offer field-proven insights into the experimental nuances. This guide is structured to empower you, the researcher, with the knowledge and methodologies to confidently characterize the solubility profile of this and similar molecules.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

Tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate possesses a unique structural architecture that dictates its interaction with various solvents. The molecule integrates a lipophilic tert-butoxycarbonyl (Boc) protecting group with a more polar region containing a hydroxyl group and a carbamate linkage. This amphipathic nature suggests a nuanced solubility profile.

Structural Features Influencing Solubility:

-

tert-Butoxycarbonyl (Boc) Group: The bulky, non-polar Boc group generally enhances solubility in a wide array of organic solvents.[1] It contributes to favorable interactions with non-polar and moderately polar aprotic solvents.

-

Hydroxyl Group: The presence of the hydroxyl group introduces a site for hydrogen bonding, which is expected to enhance solubility in protic solvents, most notably water.

-

Carbamate Moiety: The carbamate group itself is polar and can participate in hydrogen bonding, further contributing to solubility in polar solvents.[1]

-

Cyclobutyl Ring: The cyclobutane ring provides a rigid scaffold and contributes to the overall size and shape of the molecule, which can influence crystal lattice energy and, consequently, solubility.

Predicted Physicochemical Properties:

While experimental data is limited, computational models provide valuable initial insights into the compound's properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | PubChem[2] |

| Molecular Weight | 187.24 g/mol | PubChem[2] |

| XLogP3 (Computed) | 0.9 | PubChem[2] |

| Predicted pKa | ~15 (for the hydroxyl proton) | (Estimated based on similar alcohols) |

The positive XLogP3 value suggests a slight preference for lipophilic environments, though the value is not excessively high, indicating that some degree of aqueous solubility should be expected. The predicted pKa of the hydroxyl group is high, indicating it will not significantly ionize under typical physiological pH ranges. The carbamate proton is also not readily ionizable. Therefore, significant pH-dependent solubility is not anticipated for this molecule.

Part 2: A Practical Guide to Experimental Solubility Determination

Given the absence of published quantitative data, this section provides a robust framework for its experimental determination. The choice of methodology will depend on the required precision and throughput.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and resource-efficient method to identify suitable solvents for further quantitative analysis or for immediate use in synthesis.

Protocol for Qualitative Solubility Determination:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate into individual small vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a selected solvent. A recommended panel of solvents would include:

-

Polar Protic: Water, Ethanol, Methanol, Isopropanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

-

Non-Polar: Toluene, Heptane

-

Chlorinated: Dichloromethane

-

-

Equilibration: Vigorously agitate the vials using a vortex mixer for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect each vial for the complete dissolution of the solid.

-

Classification: Classify the solubility based on visual observation (e.g., "Soluble," "Slightly Soluble," "Insoluble").

Diagram of the Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This technique establishes the equilibrium concentration of a solute in a solvent at a specific temperature.

Protocol for Quantitative Shake-Flask Solubility Determination:

-

System Preparation: Add an excess amount of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath for a sufficient duration to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE) is highly recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Data Analysis: Prepare a calibration curve using standards of known concentrations to accurately determine the solubility from the analytical response of the saturated solution.

Diagram of the Quantitative Solubility (Shake-Flask) Workflow:

Caption: Workflow for the shake-flask solubility method.

Part 3: Anticipated Solubility Profile and Practical Considerations

Based on the structural analysis and data from analogous compounds, such as 4-(t-Boc-amino)-1-butanol which is slightly soluble in chloroform and methanol, a hypothetical solubility profile can be constructed.[3]

Estimated Solubility of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The hydroxyl and carbamate groups can engage in hydrogen bonding with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule. DMSO is often an excellent solvent for many drug-like molecules. |

| Non-Polar | Heptane, Toluene | Low to Moderate | The lipophilic Boc group will favor interaction, but the polar functionalities will limit overall solubility. |

| Chlorinated | Dichloromethane | Moderate to High | Offers a balance of polarity suitable for many organic compounds. |

Key Experimental Considerations:

-

Solid-State Properties: The crystalline form (polymorph) of the compound can significantly impact its solubility. It is crucial to characterize the solid form used in solubility studies.

-

Temperature Effects: Solubility is generally temperature-dependent. For pharmaceutical applications, determining solubility at ambient temperature (e.g., 25 °C) and physiological temperature (37 °C) is recommended.

-

pH Influence: While significant pH-dependent solubility is not expected for this molecule, it is good practice to confirm this by measuring solubility in buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, and 9).

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. While published quantitative data is scarce, the principles outlined herein, from theoretical considerations to detailed experimental protocols, equip the researcher with the necessary tools to generate this critical information. A thorough characterization of its solubility profile is an indispensable step in unlocking the full potential of this versatile chemical entity in drug discovery and development.

References

-

PubChem Compound Summary for CID 22594430, tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Deep Dive into the Structural Elucidation of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a bifunctional organic molecule of significant interest in the field of drug discovery and development. Its structure incorporates a cyclobutane ring, a carbamate protecting group, and a primary alcohol, making it a valuable chiral building block for the synthesis of complex pharmaceutical agents. The constrained four-membered ring of the cyclobutane moiety allows for precise spatial orientation of substituents, a critical factor in designing molecules with high target specificity. The tert-butoxycarbonyl (Boc) group serves as a common and versatile protecting group for the amine, enabling selective reactions at other positions of the molecule.

This technical guide provides a comprehensive analysis of the key spectral data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the structure and purity of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. The interpretation of this data is not merely an academic exercise; it is a crucial step in quality control and assurance for the synthesis of active pharmaceutical ingredients (APIs). As a senior application scientist, this guide is structured to provide not only the data but also the underlying scientific principles and practical considerations for acquiring and interpreting these spectra.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate. These predictions are based on established principles and data from analogous structures.

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ | ~1.45 | singlet | - | 9H |

| -CH₂-N | ~3.10 | doublet | ~6.5 | 2H |

| Cyclobutyl -CH₂ | ~1.80-2.20 | multiplet | - | 4H |

| Cyclobutyl -CH- | ~2.30-2.50 | multiplet | - | 1H |

| -CH-OH | ~3.90-4.10 | multiplet | - | 1H |

| -OH | Variable | broad singlet | - | 1H |

| -NH | ~4.80 | broad singlet | - | 1H |

Interpretation and Causality

-

The tert-Butyl Group (Boc): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm. This characteristic upfield signal is a hallmark of the Boc protecting group and is due to the high degree of shielding in the absence of neighboring electronegative atoms.

-

The Methylene Bridge: The two protons of the -CH₂- group adjacent to the nitrogen are diastereotopic and will likely appear as a doublet around 3.10 ppm, coupled to the methine proton of the cyclobutane ring. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom.

-

The Cyclobutane Ring Protons: The protons on the cyclobutane ring present a complex system due to restricted rotation and the puckered nature of the ring. They are expected to resonate in the range of 1.80-2.50 ppm. The complexity of the multiplets arises from both geminal and vicinal coupling. The methine proton to which the carbamate-methylene group is attached will be further deshielded.

-

The Carbinol Proton: The proton on the carbon bearing the hydroxyl group (-CH-OH) is significantly deshielded by the electronegative oxygen atom, leading to a downfield shift in the range of 3.90-4.10 ppm. Its multiplicity will depend on the coupling with the adjacent cyclobutyl protons.

-

Hydroxyl and Amine Protons: The chemical shifts of the -OH and -NH protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and can be confirmed by a D₂O exchange experiment, where these peaks would disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) |

| -C(CH₃)₃ | ~28.5 |

| -C(CH₃)₃ | ~79.0 |

| -CH₂-N | ~45.0 |

| Cyclobutyl -CH₂ | ~30.0-35.0 |

| Cyclobutyl -CH- | ~40.0 |

| -CH-OH | ~70.0 |

| C=O (Carbamate) | ~156.0 |

Interpretation and Causality

-

The Boc Group Carbons: The three equivalent methyl carbons of the tert-butyl group are expected around 28.5 ppm. The quaternary carbon of the Boc group appears significantly downfield around 79.0 ppm due to the deshielding effect of the adjacent oxygen atom.

-

The Methylene Bridge Carbon: The carbon of the -CH₂- group attached to the nitrogen is expected to resonate around 45.0 ppm.

-

The Cyclobutane Ring Carbons: The carbons of the cyclobutane ring will appear in the aliphatic region, with the carbinol carbon (-CH-OH) being the most deshielded at approximately 70.0 ppm due to the attached oxygen.

-

The Carbonyl Carbon: The carbonyl carbon of the carbamate group is highly deshielded and will appear significantly downfield, typically around 156.0 ppm. This is a characteristic peak for carbamates.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600-3200 | Strong, Broad |

| N-H Stretch (carbamate) | 3450-3300 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=O Stretch (carbamate) | 1710-1680 | Strong |

| C-O Stretch (alcohol) | 1250-1050 | Strong |

| C-N Stretch (carbamate) | 1250-1190 | Medium |

Interpretation and Causality

-

O-H and N-H Stretching: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, with the broadening resulting from hydrogen bonding. A medium intensity peak around 3450-3300 cm⁻¹ corresponds to the N-H stretch of the carbamate.

-

C=O Stretching: A very strong and sharp absorption band in the 1710-1680 cm⁻¹ region is a definitive indicator of the carbonyl group of the carbamate.

-

C-O and C-N Stretching: Strong bands in the fingerprint region, specifically around 1250-1050 cm⁻¹ and 1250-1190 cm⁻¹, correspond to the C-O stretching of the alcohol and the C-N stretching of the carbamate, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 217.16 (for C₁₁H₂₁NO₃)

-

Key Fragments:

-

m/z = 161: [M - C₄H₈]⁺ (loss of isobutylene)

-

m/z = 144: [M - C₄H₉O]⁺ (loss of tert-butanol)

-

m/z = 118: [M - C₅H₉O₂]⁺ (loss of the Boc group)

-

m/z = 57: [C₄H₉]⁺ (tert-butyl cation, often the base peak)

-

Interpretation and Causality

The fragmentation of Boc-protected amines under mass spectrometry conditions is well-documented. A common fragmentation pathway involves the loss of isobutylene (56 Da) or tert-butanol (74 Da) from the molecular ion. The tert-butyl cation (m/z = 57) is a very stable carbocation and is often observed as the base peak in the spectrum. The presence of these characteristic fragments provides strong evidence for the Boc protecting group.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualizations

Experimental Workflow for Structural Elucidation

Caption: Workflow for the synthesis and structural confirmation.

Key Structural Features and Spectroscopic Correlations

Caption: Correlation of structural motifs with key spectral signals.

Conclusion

The structural elucidation of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. A thorough understanding of the principles behind each of these techniques is paramount for any scientist involved in the synthesis and characterization of novel chemical entities for drug development. This guide serves as a foundational reference for interpreting the spectral data of this important building block and similar molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]

An In-depth Technical Guide to the ¹H NMR Analysis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

This guide provides a comprehensive technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule, emphasizing the causal relationships between its molecular structure and its spectral features. The principles and methodologies outlined herein are designed to serve as a robust reference for the characterization of this and structurally related compounds.

Introduction

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a bifunctional molecule incorporating a cyclobutane ring, a hydroxyl group, and a carbamate protecting group. This combination of features makes it a valuable building block in medicinal chemistry and organic synthesis. Accurate structural verification is paramount, and ¹H NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemistry of the protons within the molecule.

The puckered nature of the cyclobutane ring introduces conformational complexities that directly influence chemical shifts and coupling constants.[1] This guide will dissect the ¹H NMR spectrum of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate, with a particular focus on the impact of the cis and trans stereochemistry of the 1,3-disubstituted cyclobutane core on the resulting spectral data.

Molecular Structure and Proton Environments

The molecular structure of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate dictates the number and type of proton signals observed in its ¹H NMR spectrum. The key proton environments are:

-

The tert-butyl (t-Bu) group protons: Nine equivalent protons resulting in a characteristic singlet.

-

The methylene bridge (-CH₂-) protons: Two protons connecting the carbamate nitrogen to the cyclobutane ring.

-

The cyclobutane ring protons: A set of protons on the four-membered ring, including two methine protons (CH) and four methylene protons (CH₂). The chemical shifts and multiplicities of these protons are highly sensitive to the stereochemical arrangement of the substituents.

-

The hydroxyl (-OH) proton: A labile proton whose chemical shift can vary depending on solvent, concentration, and temperature.

-

The carbamate (N-H) proton: Another labile proton with a variable chemical shift.

The stereoisomerism (cis or trans) of the hydroxyl and the (N-Boc-methyl)amino substituents on the cyclobutane ring is a critical determinant of the final spectrum.

Caption: Molecular structure of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Predicted ¹H NMR Spectral Analysis

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| t-Bu (9H) | ~1.45 | s | - | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet.[2] |

| -CH₂-N (2H) | ~3.1-3.3 | d or t | ~6-7 | These protons are adjacent to the nitrogen of the carbamate and the cyclobutane ring. Their multiplicity will depend on the coupling with the methine proton on the cyclobutane ring. |

| Cyclobutane -CH-N (1H) | ~2.2-2.5 | m | - | This methine proton is deshielded by the adjacent nitrogen-containing substituent. It will appear as a complex multiplet due to coupling with the adjacent methylene protons of the ring and the -CH₂-N protons. |

| Cyclobutane -CH-OH (1H) | ~3.9-4.2 | m | - | The methine proton attached to the hydroxyl-bearing carbon is significantly deshielded by the electronegative oxygen atom. Its multiplicity will be a complex multiplet due to coupling with the adjacent methylene protons. |

| Cyclobutane -CH₂- (4H) | ~1.8-2.4 | m | - | The methylene protons of the cyclobutane ring will appear as a complex set of overlapping multiplets. The cis and trans protons relative to the substituents will have different chemical shifts and coupling constants. |

| -OH (1H) | Variable | br s | - | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O. |

| -NH- (1H) | ~4.8-5.2 | br s or t | ~5-6 | The carbamate proton signal is typically broad and its chemical shift can vary. It may show coupling to the adjacent methylene protons. |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The actual values can be influenced by the solvent used for the NMR analysis.

The Influence of Stereochemistry: cis vs. trans Isomers

The relative orientation of the substituents on the cyclobutane ring has a profound impact on the ¹H NMR spectrum, providing a powerful tool for stereochemical assignment.

-

Symmetry: The cis isomer possesses a higher degree of symmetry than the trans isomer. This can lead to a simpler spectrum with fewer signals for the cyclobutane ring protons. In the trans isomer, all four methylene protons on the cyclobutane ring may be chemically non-equivalent, leading to more complex multiplets.

-

Chemical Shifts: The through-space anisotropic effects of the substituents will differ between the cis and trans isomers. For instance, in the cis isomer, the proximity of the hydroxyl and the carbamate-methyl groups can lead to either shielding or deshielding of nearby protons compared to the trans isomer where these groups are on opposite faces of the ring.

-

Coupling Constants: The dihedral angles between vicinal protons on the cyclobutane ring are different in the cis and trans isomers due to the ring puckering. According to the Karplus relationship, this will result in different vicinal coupling constants (³JHH), which can be a key diagnostic feature for distinguishing the isomers.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent contains a pre-calibrated residual peak.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set the appropriate acquisition parameters:

-

Pulse Program: A standard 90° pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

-

Spectral Width: A standard range of -2 to 12 ppm is usually adequate.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

3. Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integrate all the signals to determine the relative number of protons for each resonance.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness and Self-Validation

The integrity of the ¹H NMR analysis relies on a self-validating system. The integration of the signals must correspond to the number of protons in the proposed structure. For instance, the ratio of the integrals for the t-butyl group, the methylene bridge, and the cyclobutane ring protons should be consistent with a 9:2:7 ratio. Furthermore, the observed coupling patterns must be in agreement with the connectivity of the molecule. For example, the methylene bridge protons should show coupling to the adjacent methine proton on the cyclobutane ring. Discrepancies in integration or coupling patterns would indicate the presence of impurities or an incorrect structural assignment. For unambiguous assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively.

Conclusion

The ¹H NMR analysis of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate is a nuanced process that requires a thorough understanding of the interplay between molecular structure, stereochemistry, and NMR principles. This guide has provided a detailed framework for the interpretation of its spectrum, including predicted chemical shifts and a robust experimental protocol. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the structure and stereochemistry of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 1H NMR Chemical Shifts. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Characterization of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate. While direct experimental spectral data for this specific compound is not widely published, this document leverages foundational NMR principles, analysis of analogous structures, and predictive methodologies to offer a robust guide for researchers. It covers the theoretical basis for expected chemical shifts, a detailed protocol for experimental data acquisition, and the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction and Molecular Context

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a bifunctional organic molecule featuring a carbamate protecting group and a hydroxyl functional group, centered around a cyclobutane core. The cyclobutane motif is a strained four-membered ring system of increasing interest in medicinal chemistry, often used as a rigid scaffold to orient substituents in defined spatial arrangements. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework and identifying the chemical environment of each carbon atom.

This guide will deconstruct the molecule's structure to predict its ¹³C NMR spectrum, provide a validated methodology for acquiring high-quality experimental data, and detail the interpretation process.

Structural Analysis and Predicted ¹³C NMR Chemical Shifts

The molecule possesses eight unique carbon environments, and thus, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shift (δ) of each carbon is influenced by its hybridization, substitution, and proximity to electronegative atoms (oxygen and nitrogen). The strained nature of the cyclobutane ring also plays a role, typically causing carbons in four-membered rings to be shielded (appear at a lower ppm) compared to their acyclic or larger-ring counterparts.[1]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];

// Define nodes for atoms with labels C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.2,0.75!"]; C3 [label="C3", pos="0,0!"]; C4 [label="C4", pos="1.2,0.75!"]; C5 [label="C5", pos="-2.4,1.25!"]; N [label="N", pos="-3.4,0.5!"]; C6 [label="C6 (C=O)", pos="-4.6,1!"]; O1 [label="O", pos="-5.6,0.25!"]; C7 [label="C7", pos="-6.8,0.75!"]; C8_1 [label="C8", pos="-6.8,2!"]; C8_2 [label="C8", pos="-8,0!"]; C8_3 [label="C8", pos="-5.8,-0.5!"]; OH [label="OH", pos="0,-1!"];

// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- C5; C5 -- N; N -- C6; C6 -- O1; O1 -- C7; C7 -- C8_1; C7 -- C8_2; C7 -- C8_3; C3 -- OH;

// Add numbering labels subgraph { rank=same; node [shape=plaintext, fontsize=10, fontcolor="#EA4335"]; L1 [label="1", pos="-0.2,1.5!"]; L2 [label="2", pos="-1.4,0.55!"]; L3 [label="3", pos="-0.2,0!"]; L4 [label="4", pos="1.4,0.55!"]; L5 [label="5", pos="-2.6,1.05!"]; L6 [label="6", pos="-4.6,1.3!"]; L7 [label="7", pos="-7,0.45!"]; L8 [label="8", pos="-6.8,2.3!"]; L8_2 [label="", pos="-8.2,-0.1!"]; L8_3 [label="", pos="-5.6,-0.6!"]; } } Caption: Molecular structure of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate with carbon numbering.

Analysis of Functional Groups and Predicted Shifts:

-

Carbamate Group (C6, C7, C8):

-

C6 (Carbonyl, C=O): The carbonyl carbon of a carbamate typically resonates in the range of 150-160 ppm . This significant downfield shift is due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen and oxygen atoms.

-

C7 (Quaternary, -O-C(CH₃)₃): The quaternary carbon of the tert-butyl group is attached to an oxygen atom, placing its expected chemical shift around 79-82 ppm .[2]

-

C8 (Methyl, -C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group are shielded and expected to appear as a single, intense signal around 28-29 ppm .[2]

-

-

Cyclobutane Ring and Substituents (C1-C5):

-

C3 (CH-OH): This carbon is directly attached to the electronegative hydroxyl group, causing a substantial downfield shift. Its resonance is predicted to be in the 65-70 ppm range.

-

C5 (CH₂-N): The methylene carbon adjacent to the carbamate nitrogen will be deshielded, with an expected shift in the 40-45 ppm range.

-

C1 (CH): This methine carbon is adjacent to the C5 methylene group. Its chemical shift is estimated to be around 30-35 ppm .

-

C2 & C4 (CH₂): These two methylene carbons are equivalent due to the molecule's symmetry (assuming a trans relationship between the hydroxyl and the methylcarbamate groups, or rapid conformational averaging for the cis isomer). They are part of the cyclobutane ring and are expected to resonate in the range of 25-30 ppm . Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[1][3]

-

Table 1: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis

| Carbon Atom | Predicted δ (ppm) | Multiplicity (from DEPT) | Rationale |

| C6 (C=O) | 150 - 160 | Quaternary (Absent) | Carbonyl carbon in a carbamate environment. |

| C7 (-OC (CH₃)₃) | 79 - 82 | Quaternary (Absent) | Quaternary carbon bonded to oxygen. |

| C3 (CH-OH) | 65 - 70 | CH (Positive in DEPT-90 & 135) | Carbon bearing an electronegative -OH group. |

| C5 (CH₂-N) | 40 - 45 | CH₂ (Negative in DEPT-135) | Methylene carbon adjacent to nitrogen. |

| C1 (CH) | 30 - 35 | CH (Positive in DEPT-90 & 135) | Methine carbon in the cyclobutane ring. |

| C2, C4 (CH₂) | 25 - 30 | CH₂ (Negative in DEPT-135) | Methylene carbons in the cyclobutane ring. |

| C8 (-C(CH₃)₃) | 28 - 29 | CH₃ (Positive in DEPT-135) | Equivalent methyl carbons of the t-butyl group. |

Experimental Protocol for High-Quality ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following methodology is designed to yield a high-resolution spectrum suitable for unambiguous characterization.

Methodology:

-

Sample Preparation:

-

Accurately weigh 50-100 mg of the purified compound.[4] A higher concentration is preferable for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ can be used.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Causality Note: The choice of solvent is critical as it serves as the deuterium lock signal for the spectrometer and its residual peaks must not obscure signals of interest. CDCl₃ appears as a triplet at ~77.16 ppm, which is typically clear of the expected signals for this molecule.[5]

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity. This is a crucial step to achieve sharp, well-resolved peaks.

-

Tune and match the ¹³C probe to the sample.

-

-

Acquisition Parameters (Standard Proton-Decoupled Spectrum):

-

Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker systems).[6]

-

Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically 0-220 ppm.

-

Acquisition Time (AQ): Set to at least 1.0-2.0 seconds to ensure good digital resolution.[7]

-

Relaxation Delay (D1): Use a delay of 2.0 seconds. While longer delays are needed for strict quantification, a 2-second delay is a good compromise for qualitative spectra, allowing for adequate relaxation of most carbons.[7]

-

Number of Scans (NS): Begin with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise (S/N) ratio. Quaternary carbons (C6, C7) will have the longest relaxation times and may require more scans to appear clearly.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

-

Perform baseline correction.

-

Reference the spectrum. If using CDCl₃, set the center of the solvent triplet to 77.16 ppm.

-

Apply a line broadening factor (e.g., LB = 1.0 Hz) to improve the S/N ratio of the processed spectrum.[7]

-

Advanced Spectral Editing: DEPT for Unambiguous Assignment

To definitively assign each signal, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential. DEPT spectroscopy differentiates carbon signals based on the number of attached protons.[8][9][10]

dot graph "experimental_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} Caption: Workflow for the ¹³C NMR characterization of the target molecule.

DEPT Experimental Protocol:

-

DEPT-90: This experiment will only show signals for methine (CH) carbons. In our target molecule, C1 and C3 should appear as positive peaks.

-

DEPT-135: This experiment provides more comprehensive information:

-

Quaternary Carbons: Quaternary carbons (C6, C7 ) are absent from both DEPT-90 and DEPT-135 spectra.[11]

Trustworthiness through Self-Validation: By comparing the standard proton-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, a logical and definitive assignment can be made. For example, the two signals predicted to be CH groups (C1 and C3) must be the only signals present in the DEPT-90 spectrum. The three signals predicted to be CH₂ groups (C2, C4, C5) must be the only negative signals in the DEPT-135 spectrum. This cross-verification ensures the integrity of the structural assignment.

Conclusion

The ¹³C NMR characterization of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate is a systematic process that combines predictive knowledge with precise experimental execution. By analyzing the distinct electronic environments of the eight carbon atoms, a predicted spectrum can be constructed. This prediction is then validated through a robust experimental protocol involving a standard proton-decoupled ¹³C experiment followed by DEPT-90 and DEPT-135 spectral editing. This multi-faceted approach provides a self-validating system for data interpretation, leading to the unambiguous confirmation of the molecule's carbon skeleton, which is a critical step in any synthetic or drug development workflow.

References

-

13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

-

13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]

-

DEPT | NMR Core Facility. Columbia University. [Link]

-

6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

-

DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. [Link]

-

Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]

-

13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... Doc Brown's Chemistry. [Link]

-

Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison, Chemistry Department NMR Facility. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

-

NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

-

NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. [Link]

-

Cyclobutene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Royal Society of Chemistry. [Link]

-

Sample preparation for NMR analysis. I.R.I.S.. [Link]

-

Supporting Information for "A mild and efficient method for the synthesis of N-Boc protected amines". Royal Society of Chemistry. [Link]

-

Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-Depth Technical Guide to the Electrospray Ionization Mass Spectrometry Fragmentation of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Introduction: The Analytical Challenge of Modern Synthetic Building Blocks

In contemporary drug discovery and development, the use of structurally complex and functionally dense building blocks is paramount. Molecules incorporating strained ring systems and versatile protecting groups enable the exploration of novel chemical space. tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (Molecular Formula: C₁₀H₁₉NO₃, Molecular Weight: 201.26 g/mol ) is a prime example of such a building block, combining a reactive hydroxyl group, a conformationally constrained cyclobutane core, and the widely utilized tert-butoxycarbonyl (Boc) protecting group.

The precise characterization of these intermediates is a critical quality control step to ensure the integrity, purity, and correct structure of these essential materials[1]. Mass spectrometry (MS), particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. It provides unambiguous molecular weight confirmation and yields a wealth of structural information through controlled fragmentation.

This technical guide provides an in-depth analysis of the expected ESI-MS/MS fragmentation pathways of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the chemical principles and causalities that govern the molecule's behavior in the gas phase. We will dissect the fragmentation of its constituent parts—the labile Boc group and the strained cyclobutane ring—and then synthesize this knowledge into a cohesive, predictive fragmentation map. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this molecule and interpret its mass spectral data.

Analyte Deep Dive: Structural Features & Ionization Behavior

Molecular Structure and Key Functional Groups

To understand the fragmentation, one must first appreciate the molecule's structure. It comprises three key regions that dictate its mass spectrometric behavior:

-

The tert-Butoxycarbonyl (Boc) Group: A bulky, acid- and thermally-labile amine protecting group. Its fragmentation is highly predictable and often dominates the mass spectrum[2][3].

-

The 3-Hydroxycyclobutyl Ring: A strained four-membered ring. The ring strain makes it susceptible to cleavage under energetic conditions[4]. The hydroxyl group provides a potential protonation site and can be eliminated as a neutral loss of water.

-

The Carbamate Linkage: This functional group connects the other two moieties and influences their electronic properties.

Electrospray Ionization (ESI) and Protonation Sites

For a polar, non-volatile molecule like this, ESI is the ionization method of choice. In positive ion mode, the molecule will readily accept a proton to form the pseudomolecular ion, [M+H]⁺. There are several potential sites for protonation: the carbamate carbonyl oxygen, the hydroxyl oxygen, and the carbamate nitrogen. Computational and experimental studies on similar molecules show that protonation of the carbamate carbonyl group is often the preferred site in the gas phase[5]. This initial protonation site significantly influences the subsequent fragmentation cascades.

Core Fragmentation Pathways: A Mechanistic Perspective

The collision-induced dissociation (CID) of the [M+H]⁺ ion of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is governed by the distinct chemistries of its functional groups.

The Dominant Fragmentation of the Boc Group

The Boc group is designed for easy cleavage, a property that is clearly reflected in its MS/MS spectrum. Its fragmentation proceeds through several well-documented, characteristic pathways.

-

Primary Loss of Isobutylene (56 Da): The most prominent fragmentation pathway for Boc-protected amines involves the neutral loss of isobutylene (C₄H₈)[1][6]. This occurs via a six-membered ring transition state, a process analogous to a McLafferty rearrangement, where a hydrogen from the methyl group is transferred to the carbamate, leading to the elimination of the stable isobutylene molecule[5][7][8]. This results in the formation of a carbamic acid intermediate.

-

Subsequent Loss of Carbon Dioxide (44 Da): The carbamic acid intermediate formed after the loss of isobutylene is unstable and readily decarboxylates, losing CO₂ (44 Da)[5]. This two-step process—loss of 56 Da followed by loss of 44 Da—is a hallmark of the Boc group. The combined loss results in a total mass difference of 100 Da from the protonated precursor.

-

Formation of the tert-Butyl Cation (m/z 57): Direct cleavage of the C-O bond in the Boc group can generate the highly stable tert-butyl cation, [C(CH₃)₃]⁺, which appears as a characteristic ion at m/z 57.07[9].

-

Alternative Loss of tert-Butanol (74 Da): In some cases, a neutral loss of tert-butanol (C₄H₁₀O) can be observed[10]. This pathway is generally less favored than the isobutylene loss but can occur depending on the specific molecular structure and instrument conditions.

Fragmentation of the 3-Hydroxycyclobutyl Core

The fragmentation of the cyclobutane ring itself is driven by the release of ring strain. In electron ionization (EI), the parent molecular ion of cyclobutane readily fragments by eliminating ethylene (C₂H₄, 28 Da) to form a more stable radical cation[11][12]. While ESI is a softer ionization technique, this inherent instability can manifest during CID.

-

Ring Cleavage and Ethylene Loss: After the Boc group has been cleaved, the remaining protonated (3-hydroxycyclobutyl)methylamine ion can undergo ring opening and subsequent fragmentation. A potential pathway involves the loss of ethylene (28 Da) from the four-membered ring.

-

Loss of Water (18 Da): The hydroxyl group can be readily eliminated as a neutral loss of water (H₂O, 18 Da), particularly if protonated. This can occur either from the initial [M+H]⁺ ion or from subsequent fragment ions.

Proposed Integrated Fragmentation Scheme for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Synthesizing the individual pathways allows us to construct a predictive fragmentation scheme for the [M+H]⁺ ion at m/z 202.14 . The fragmentation cascade is initiated by the facile and energetically favorable cleavages of the Boc group.

The diagram below illustrates the proposed major fragmentation pathways. The initial protonated molecule undergoes competing primary fragmentation steps, primarily the loss of isobutylene and the loss of water. These initial fragments can then undergo further dissociation in the collision cell.

Caption: Proposed fragmentation cascade for protonated tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the ESI-MS/MS spectrum. The observation of the m/z 146.09 -> m/z 102.09 transition is a particularly strong confirmation of the Boc-protected amine structure.

| m/z (Monoisotopic) | Ion Formula | Description |

| 202.1438 | [C₁₀H₂₀NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 224.1257 | [C₁₀H₁₉NNaO₃]⁺ | Sodium Adduct [M+Na]⁺ |

| 184.1332 | [C₁₀H₁₈NO₂]⁺ | Loss of Water (-H₂O) from [M+H]⁺ |

| 146.0863 | [C₆H₁₂NO₃]⁺ | Loss of Isobutylene (-C₄H₈) from [M+H]⁺ |

| 128.0757 | [C₆H₁₀NO₂]⁺ | Loss of Water and Isobutylene from [M+H]⁺ |

| 102.0913 | [C₅H₁₂NO]⁺ | Loss of Isobutylene and CO₂ from [M+H]⁺ |

| 84.0808 | [C₅H₁₀N]⁺ | Loss of Isobutylene, CO₂, and Water from [M+H]⁺ |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl Cation |

Practical Application: A Validated Experimental Protocol

To reliably generate the fragmentation data discussed, a robust analytical method is essential. The following protocol provides a self-validating system for the characterization of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate using ESI-MS/MS.

Objective

To confirm the molecular weight and elucidate the fragmentation pattern of the target compound using direct infusion ESI-MS/MS analysis.

Materials and Reagents

-

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate sample

-

Methanol (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade)

-

Stock Solution: 1 mg/mL of the analyte in methanol.

-

Working Solution: Dilute the stock solution to 1-10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Instrumentation

-

A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Ion Trap) equipped with an ESI source.

Step-by-Step Procedure

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.

-

Sample Infusion: Infuse the working solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

-

MS1 Scan (Full Scan):

-

Mode: Positive Ion ESI

-

Capillary Voltage: 3.0 - 4.5 kV

-

Cone/Fragmentor Voltage: Set to a low value (e.g., 20-30 V) to minimize in-source fragmentation.

-

Source Temperature: 120-150 °C

-

Desolvation Gas (N₂): 600-800 L/hr at 350-450 °C

-

Scan Range: m/z 50 - 300

-

Validation Step: Confirm the presence of the target [M+H]⁺ ion at m/z 202.14 and/or the [M+Na]⁺ ion at m/z 224.13.

-

-

MS2 Scan (Product Ion Scan):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 202.14) in the first mass analyzer.

-

Collision Gas: Argon (Ar)

-

Collision Energy (CE): Perform a collision energy ramp (e.g., from 5 eV to 40 eV). This is a crucial self-validating step. At low CE, only the precursor ion will be visible. As CE increases, the primary fragments (e.g., m/z 146.09) will appear, followed by secondary fragments (e.g., m/z 102.09) at higher energies. This confirms the precursor-product relationships.

-

Scan Range: m/z 40 - 210

-

-

Data Analysis:

-

Examine the MS1 spectrum for the correct pseudomolecular ion.

-

Analyze the MS2 spectrum to identify the key fragment ions as detailed in the table above.

-

Correlate the observed fragments with the proposed fragmentation scheme.

-

Caption: A generalized workflow for acquiring MS/MS data for the target analyte.

Conclusion: A Reliable Fingerprint for Structural Verification

The mass spectrometric fragmentation of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a predictable process governed by the well-understood chemistry of its constituent functional groups. The analysis is dominated by the characteristic losses from the Boc protecting group, providing a clear and reliable spectral fingerprint. The key diagnostic evidence for this structure is the observation of a protonated molecule at m/z 202.14 that fragments to produce a prominent ion at m/z 146.09 (loss of isobutylene), which in turn fragments to m/z 102.09 (loss of CO₂). The presence of the tert-butyl cation at m/z 57.07 and fragments related to water loss further corroborates the proposed structure. By leveraging the mechanistic insights and the practical protocol outlined in this guide, researchers can confidently and accurately characterize this important synthetic building block, ensuring the integrity of their downstream applications in drug development and chemical synthesis.

References

-

Title: mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis Source: Doc Brown's Chemistry URL: [Link]

-

Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations Source: University of Massachusetts Boston ScholarWorks URL: [Link]

-

Title: Mass spectra of sila-cyclobutane and -cyclobutene derivatives Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]

-

Title: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides Source: ACS Publications URL: [Link]

-

Title: I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation Source: Reddit URL: [Link]

-

Title: Confirmation of Synthesis: using MS to identify a protective group Source: ACD/Labs URL: [Link]

-

Title: Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala Source: PubMed URL: [Link]

-

Title: How can I avoid the Boc-cleavage during Mass Analysis? Source: ResearchGate URL: [Link]

-

Title: Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry Source: PubMed URL: [Link]

-

Title: tert-Butyl carbamate Source: NIST WebBook URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia Source: SpringerLink URL: [Link]

-

Title: Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method Source: ResearchGate URL: [Link]

-

Title: tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate Source: PubChem URL: [Link]

-

Title: Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene Source: ResearchGate URL: [Link]

-

Title: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray Source: PubMed URL: [Link]

-

Title: Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Mass Spectrometry of Cycloalkanes Source: YouTube URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Stereochemistry of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

An In-depth Technical Guide to the

Abstract

The cyclobutane motif is a privileged structural element in modern medicinal chemistry, valued for its ability to act as a rigid, three-dimensional scaffold that can finely tune the pharmacological properties of drug candidates. Among its derivatives, tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate serves as a critical building block, with its stereochemistry profoundly influencing molecular conformation and, consequently, biological activity. This technical guide provides an in-depth exploration of the synthesis, separation, and characterization of the cis and trans stereoisomers of this compound. We will dissect field-proven stereoselective synthetic strategies, detail robust analytical workflows for orthogonal validation, and discuss the downstream implications of stereochemical control in the context of drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to master the stereochemical challenges inherent to this versatile scaffold.

The Strategic Importance of the 3-Hydroxycyclobutane Scaffold

The cyclobutane ring, once considered an exotic and synthetically inaccessible scaffold, has emerged as a cornerstone in drug design. Its rigid nature provides a predictable exit vector for substituents, allowing for precise spatial positioning within a target's binding pocket. The introduction of a hydroxyl group at the 3-position, as seen in tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate, adds a crucial hydrogen bond donor/acceptor site while creating a key stereocenter.

The core challenge and opportunity lie in the relative orientation of the hydroxymethyl and hydroxyl groups, which gives rise to cis and trans diastereomers. These are not mere chemical curiosities; their distinct three-dimensional arrangements can lead to starkly different pharmacological profiles. One isomer may exhibit potent on-target activity, while the other could be inactive, possess off-target effects, or have an undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Therefore, the ability to selectively synthesize and definitively characterize each stereoisomer is paramount for any research program utilizing this building block.

Below is a diagram illustrating the fundamental stereoisomers that form the basis of our discussion.

Caption: The cis and trans diastereomers of the target molecule.

Stereoselective Synthesis: Pathways to Isomeric Purity

Achieving high diastereomeric purity is the primary goal of synthesis. Several strategies have been successfully employed, with the choice often depending on factors like scalability, cost, and available starting materials. We will focus on two robust and widely cited approaches.

Strategy 1: Diastereoselective Reduction of a Ketone Precursor